molecular formula C10H11BrO B6253860 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 444619-84-5

8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B6253860
CAS No.: 444619-84-5
M. Wt: 227.10 g/mol
InChI Key: PXLFPAMVHOMIIC-UHFFFAOYSA-N
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Description

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a brominated derivative of tetrahydronaphthol. This compound is characterized by the presence of a bromine atom at the 8th position and a hydroxyl group at the 2nd position on the tetrahydronaphthalene ring. It is a versatile small molecule scaffold used in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-ol. One common method includes the use of n-butyllithium (n-BuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) in pentane, followed by the addition of bromine . The reaction is carried out at low temperatures (0°C) and then brought to reflux (40°C) and stirred overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8,12H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLFPAMVHOMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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